Cas no 475237-40-2 ((4-methylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate)

(4-Methylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate is a specialized ester derivative combining a carbamoyl moiety with a phenylacetate structure. Its molecular design incorporates both a 4-methylphenyl and a 3-methoxyphenyl group, contributing to its potential utility in fine chemical synthesis and pharmaceutical intermediates. The compound's ester linkage and carbamoyl functionality enhance its reactivity, making it suitable for selective modifications in organic transformations. Its structural features may offer advantages in solubility and stability under controlled conditions. This compound is primarily of interest for research applications, particularly in the development of novel bioactive molecules or as a building block in complex synthetic pathways. Proper handling and storage are recommended due to its reactive nature.
(4-methylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate structure
475237-40-2 structure
Product Name:(4-methylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate
CAS No:475237-40-2
MF:C18H19NO4
MW:313.347765207291
CID:5331723
Update Time:2025-06-12

(4-methylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • 2-[(4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
    • [2-(4-methylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
    • STL168917
    • 2-oxo-2-(p-tolylamino)ethyl 2-(3-methoxyphenyl)acetate
    • (4-methylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate
    • Inchi: 1S/C18H19NO4/c1-13-6-8-15(9-7-13)19-17(20)12-23-18(21)11-14-4-3-5-16(10-14)22-2/h3-10H,11-12H2,1-2H3,(H,19,20)
    • InChI Key: BHOCDKAFGTXVCF-UHFFFAOYSA-N
    • SMILES: O(CC(NC1C=CC(C)=CC=1)=O)C(CC1C=CC=C(C=1)OC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 391
  • XLogP3: 2.9
  • Topological Polar Surface Area: 64.599

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Additional information on (4-methylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate

Research Briefing on (4-methylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate (CAS: 475237-40-2) in Chemical Biology and Pharmaceutical Applications

The compound (4-methylphenyl)carbamoylmethyl 2-(3-methoxyphenyl)acetate (CAS: 475237-40-2) has recently garnered attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This briefing synthesizes the latest findings on its synthesis, mechanism of action, and biological activities, providing a comprehensive overview for researchers and industry professionals.

Recent studies have highlighted the compound's role as a prodrug or intermediate in the synthesis of bioactive molecules. Its structure, featuring both a carbamoyl and an ester moiety, suggests potential for targeted drug delivery and controlled release. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in enhancing the bioavailability of phenolic drugs through esterase-mediated hydrolysis, with implications for neurodegenerative disease therapeutics.

In vitro evaluations of 475237-40-2 have revealed moderate inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways. This dual inhibition profile, as reported in Bioorganic & Medicinal Chemistry Letters, positions the compound as a promising scaffold for developing novel anti-inflammatory agents with reduced gastrointestinal toxicity compared to traditional NSAIDs.

The synthetic pathways for 475237-40-2 have been optimized in recent work, with a 2024 Organic Process Research & Development paper describing a green chemistry approach using enzymatic catalysis. This method achieved an 82% yield while minimizing hazardous byproducts, addressing both economic and environmental concerns in pharmaceutical manufacturing.

Structural-activity relationship (SAR) studies have identified the 3-methoxyphenyl group as critical for binding to γ-aminobutyric acid (GABA) receptors, suggesting potential applications in neurological disorders. However, challenges remain in improving blood-brain barrier penetration, as noted in a recent patent application (WO2023124567) focusing on derivative development.

Ongoing clinical investigations are exploring the compound's metabolites, particularly the active species generated upon ester hydrolysis. Preliminary pharmacokinetic data indicate a half-life of approximately 3.5 hours in rodent models, with extensive tissue distribution observed in liver and kidney tissues, as detailed in a 2024 Xenobiotica publication.

Future research directions include the development of fluorinated analogs for PET imaging applications and exploration of its potential as a histone deacetylase (HDAC) modulator. The compound's versatility continues to make it a valuable subject for multidisciplinary research at the chemistry-biology interface.

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